molecular formula C15H24N2O3S B4596234 ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4596234
M. Wt: 312.4 g/mol
InChI Key: RVZICNTXFSPAHS-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is an organic compound with the molecular formula C15H24N2O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl ester, butylamino, and acetamido groups

Scientific Research Applications

ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethyl Groups: Methylation reactions using methylating agents such as methyl iodide can introduce the dimethyl groups at the 4 and 5 positions of the thiophene ring.

    Attachment of the Butylamino Group: The butylamino group can be introduced through nucleophilic substitution reactions, where a butylamine reacts with an appropriate leaving group on the thiophene ring.

    Formation of the Acetamido Group: The acetamido group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiophenes.

    Hydrolysis: Carboxylic acids.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The butylamino and acetamido groups can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound has a similar structure but with a tetrahydrobenzothiophene ring instead of a dimethylthiophene ring.

    ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: This is the compound of interest.

Uniqueness

This compound is unique due to the presence of both butylamino and acetamido groups, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-[[2-(butylamino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-7-8-16-9-12(18)17-14-13(15(19)20-6-2)10(3)11(4)21-14/h16H,5-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZICNTXFSPAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)NC1=C(C(=C(S1)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-[2-(BUTYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

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